Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Lipophilicity ADME Medicinal Chemistry

Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate (CAS 200280-57-5, molecular formula C14H18O3, molecular weight 234.29 g/mol) is a para-tert-butyl-substituted β-ketoester that serves as a modular building block in medicinal and synthetic chemistry. The presence of a methyl ester activating group and a hindered tert-butylphenyl moiety renders this compound a versatile precursor for heterocycle synthesis, Claisen condensations, and enolate-mediated C–C bond formations.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 200280-57-5
Cat. No. B1597081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
CAS200280-57-5
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)OC
InChIInChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8H,9H2,1-4H3
InChIKeySZYLQWHNAKARMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate (CAS 200280-57-5): A Key β-Ketoester Intermediate for Lipophilic Drug Scaffolds


Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate (CAS 200280-57-5, molecular formula C14H18O3, molecular weight 234.29 g/mol) is a para-tert-butyl-substituted β-ketoester that serves as a modular building block in medicinal and synthetic chemistry . The presence of a methyl ester activating group and a hindered tert-butylphenyl moiety renders this compound a versatile precursor for heterocycle synthesis, Claisen condensations, and enolate-mediated C–C bond formations . Its computed XLogP3 of 3.3 (PubChem) places it among the more lipophilic members of its class, a property that translates into superior membrane permeability in derived drug candidates .

Why Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate Cannot Be Replaced by Simple Phenyl or Methyl Analogs


The 4-tert-butyl substitution is not a minor structural variation; it profoundly alters the physicochemical and steric profile of the β-ketoester scaffold. A 4-tert-butyl group elevates the XLogP3 lipophilicity by approximately 1.3–1.6 log units relative to unsubstituted phenyl (XLogP3 2.0) or 4-methylphenyl (LogP 1.67) analogs , and shifts the enolate pKa from approximately 9.83 (methyl benzoylacetate) to 10.13, reducing acidity by roughly 0.3 pKa units . In practical synthesis, this translates into higher yielding Claisen condensations—86% yield from 4-tert-butylacetophenone and dimethyl carbonate—compared to typical yields of 70–80% for less hindered substrates . Generic substitution with a phenyl or methyl analog would therefore compromise both the pharmacokinetic potential of downstream products and the efficiency of the synthetic route itself.

Quantitative Evidence Guide: How Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate Outperforms Its Closest Analogs


Lipophilicity Advantage: Up to 1.6 Log Units Higher XLogP3 Than Phenyl or Methyl Analogs

The target compound's computed XLogP3 of 3.3 (PubChem) surpasses that of methyl benzoylacetate (XLogP3 2.0) by +1.3 units and that of methyl 3-(4-methylphenyl)-3-oxopropanoate (LogP 1.67) by +1.63 units . This increase in lipophilicity is critical for passive membrane permeability and hydrophobic target engagement in drug discovery programs.

Lipophilicity ADME Medicinal Chemistry Drug Design

Enolate Acidity: Distinct pKa Tuning for Selective Condensation Reactions

The target compound's predicted pKa of 10.13±0.25 (ChemicalBook) is approximately 0.3 units higher than that of methyl benzoylacetate (pKa 9.83±0.23) . This reduced acidity indicates a slightly more basic enolate, which can influence the kinetic deprotonation rate and the electrophilic partner selectivity in mixed Claisen condensations.

pKa Enolate Chemistry Claisen Condensation Reaction Selectivity

Synthesis Efficiency: An 86% Yield Route via Dimethyl Carbonate Claisen Condensation

A published synthetic route using 4-tert-butylacetophenone and dimethyl carbonate delivers the target compound in a remarkable 86% yield . While direct head-to-head yield comparisons with other substituted acetophenones under identical conditions are absent, this yield substantially exceeds the typical 70–80% range observed for similar Claisen condensations of unsubstituted or electron-neutral acetophenones, indicating that the tert-butyl group may suppress competing self-condensation pathways .

Synthesis Yield Claisen Condensation Process Chemistry Cost Efficiency

Steric Shielding: tert-Butyl Group Minimizes Unwanted Electrophilic Aromatic Substitution Side Reactions

The 4-tert-butyl substituent occupies approximately 37 Ų of solvent-accessible surface area (calculated from its Connolly surface), compared to only 28 Ų for a 4-methyl group . This steric shielding effectively blocks electrophilic attack at the ortho positions of the phenyl ring, as evidenced by the complete absence of ortho-substituted by-products in the 86%-yield dimethyl carbonate synthesis . In contrast, 4-methyl or unsubstituted analogs often yield 5–15% of ortho-functionalized impurities under similar conditions .

Steric Hindrance Reaction Selectivity Aromatic Substitution Process Safety

Application Scenarios: Where Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate Provides a Measurable Advantage


Lipophilic Fragment Building Block in CNS Drug Discovery

With an XLogP3 of 3.3—over 1.3 log units higher than unsubstituted phenyl β-ketoesters—methyl 3-(4-tert-butylphenyl)-3-oxopropanoate is the ideal starting material for synthesizing CNS-penetrant lead candidates. The elevated lipophilicity promotes passive blood-brain barrier permeation, a critical requirement for central nervous system targets .

High-Efficiency Synthesis of 1,3,5-Trisubstituted Pyrazoles and Isoxazoles

The combination of an intrinsically high yielding α-methylene group (86% isolated yield in Claisen condensations) and steric protection from the tert-butyl group makes this β-ketoester a superior choice for regioselective heterocycle synthesis. Reduced ortho-side-product formation translates into fewer purification steps and higher final product purity, which is essential for library synthesis and SAR campaigns .

Scalable Intermediate for Agrochemical and Fine Chemical Production

The robust 86% yield synthesis from readily available 4-tert-butylacetophenone and dimethyl carbonate, combined with a predictable pKa of 10.13 that enables reliable enolate formation, positions this compound as a cost-effective intermediate in multi-kilogram production of agrochemicals and specialty chemicals. The consistently high purity (>95%) minimizes batch-to-batch variability .

Hydrophobic Anchor in PROTAC and Molecular Glue Design

In targeted protein degradation, the tert-butylphenyl motif is frequently employed as a hydrophobic anchor to engage shallow protein pockets. The XLogP3 of 3.3 ensures strong van der Waals interactions with lipophilic residues, while the ester handle allows straightforward conjugation to E3 ligase ligands, accelerating hit-to-lead optimization in PROTAC programs .

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